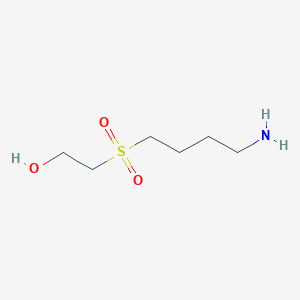
2-(4-aminobutanesulfonyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminobutanesulfonyl)ethan-1-ol, also known as ABES, is an important organic compound used in various scientific fields, including biochemistry, organic chemistry, and pharmacology. This compound is a derivative of sulfonated ethyl amine and is used in a variety of applications, such as in the synthesis of pharmaceuticals and other compounds. ABES is also used as a reagent in a number of laboratory experiments and processes.
作用机制
The mechanism of action of 2-(4-aminobutanesulfonyl)ethan-1-ol is not fully understood. However, it is believed to interact with the active site of enzymes, such as proteases, and inhibit their activity. This inhibition of enzyme activity can lead to the inhibition of a variety of biochemical and physiological processes, such as the breakdown of proteins and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with the active site of enzymes, such as proteases, and inhibit their activity. This inhibition of enzyme activity can lead to the inhibition of a variety of biochemical and physiological processes, such as the breakdown of proteins and the regulation of gene expression. Additionally, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation.
实验室实验的优点和局限性
The use of 2-(4-aminobutanesulfonyl)ethan-1-ol in laboratory experiments has several advantages. It is easy to synthesize and cost-effective, making it a popular choice for the synthesis of compounds. Additionally, it is a highly reactive compound, making it useful for a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is a toxic compound and should be handled with care. Additionally, it is not stable in the presence of light or oxygen, so it should be stored in a dark, airtight container.
未来方向
There are a number of potential future directions for the use of 2-(4-aminobutanesulfonyl)ethan-1-ol. For example, it could be used in the development of new pharmaceuticals or other compounds. Additionally, it could be used to develop new methods for synthesizing peptides, proteins, and other organic molecules. It could also be used to develop new methods for the synthesis of nanomaterials or for the synthesis of polymers. Finally, it could be used to develop new methods for the inhibition of enzyme activity, which could lead to the development of new drugs and therapies.
合成方法
2-(4-aminobutanesulfonyl)ethan-1-ol is synthesized through a process known as sulfonation. This process involves reacting ethyl amine with sulfonic acid in the presence of a catalyst. The reaction occurs at a temperature of around 100-120°C and yields this compound as a product. This process is simple and cost-effective, making it a popular choice for the synthesis of this compound.
科学研究应用
2-(4-aminobutanesulfonyl)ethan-1-ol is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other compounds. It is also used as a reagent in a number of laboratory experiments and processes. For example, this compound is used as a reagent in the synthesis of a wide range of compounds, including peptides, amino acids, and other organic molecules. Additionally, it is used in the synthesis of organic polymers, such as polyurethanes, and in the synthesis of nanomaterials.
属性
IUPAC Name |
2-(4-aminobutylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c7-3-1-2-5-11(9,10)6-4-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJKHCDMNQIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)CCO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193148-15-1 |
Source


|
| Record name | 2-(4-aminobutanesulfonyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)

![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)


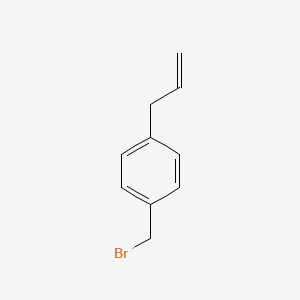
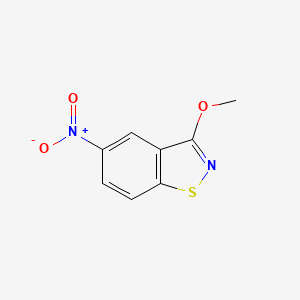

![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
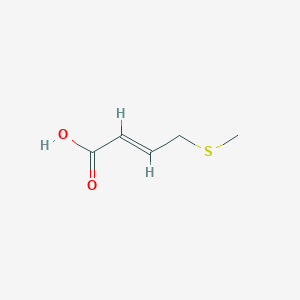
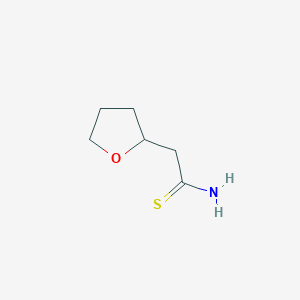
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)